molecular formula C14H15F4NO4 B10901729 Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B10901729
M. Wt: 337.27 g/mol
InChI Key: DWNLTKWPHJLJKC-UHFFFAOYSA-N
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Description

Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a fluorinated aromatic ring, a hydroxy group, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: Starting with 5-fluoro-2-methylaniline, the compound undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Esterification: The amine is then reacted with ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate under acidic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: Its fluorinated aromatic ring and trifluoromethyl group contribute to its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be compared with similar compounds such as:

    Ethyl 4-(2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    Ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(methyl)butanoate: Replaces the trifluoromethyl group with a methyl group, potentially altering its chemical and physical properties.

Properties

Molecular Formula

C14H15F4NO4

Molecular Weight

337.27 g/mol

IUPAC Name

ethyl 4-(5-fluoro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C14H15F4NO4/c1-3-23-12(21)13(22,14(16,17)18)7-11(20)19-10-6-9(15)5-4-8(10)2/h4-6,22H,3,7H2,1-2H3,(H,19,20)

InChI Key

DWNLTKWPHJLJKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)NC1=C(C=CC(=C1)F)C)(C(F)(F)F)O

Origin of Product

United States

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